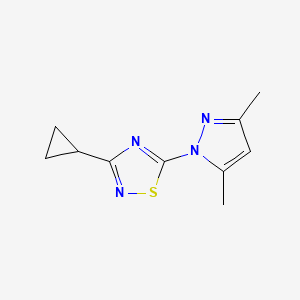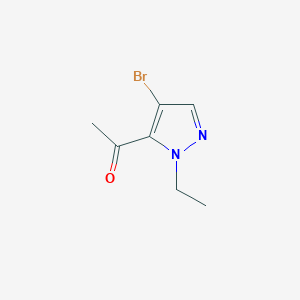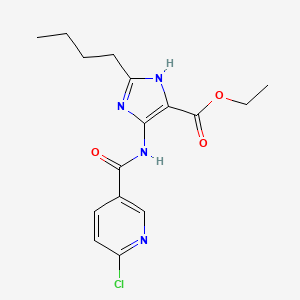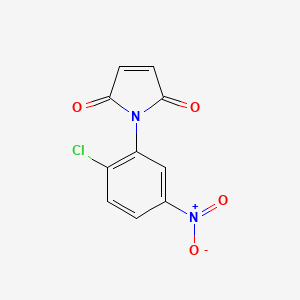
3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole is not fully understood. However, studies have suggested that the compound exerts its biological activities by modulating various molecular targets. It has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and metabolism. The compound has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. Moreover, 3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole has been reported to exhibit various biochemical and physiological effects. It has been found to reduce the levels of oxidative stress markers and lipid peroxidation in diabetic rats. Moreover, the compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, 3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole has been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the advantages of using 3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole in lab experiments is its diverse biological activities. The compound has been found to exhibit potent anticancer, antidiabetic, and anti-inflammatory activities, which make it a potential drug candidate for various diseases. Moreover, the compound is relatively easy to synthesize and purify, which makes it readily available for lab experiments. However, one of the limitations of using 3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole in lab experiments is its potential toxicity. The compound has been reported to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole. One of the potential directions is to investigate the compound's mechanism of action in more detail. Moreover, the compound's potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases can be explored. Furthermore, the development of more potent and selective analogs of 3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole can be a potential future direction for the research.
合成法
The synthesis of 3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole involves the reaction of cyclopropylamine, 3,5-dimethylpyrazole-1-carboxylic acid, and thionyl chloride in the presence of triethylamine. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by column chromatography. The yield of the synthesis method is around 60-70%.
科学的研究の応用
3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole has shown promising results in various scientific research applications. It has been used as a potential drug candidate for the treatment of cancer, diabetes, and inflammation. Moreover, it has also been investigated for its antifungal, antibacterial, and antiviral activities. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to reduce blood glucose levels in diabetic rats by enhancing insulin secretion. Furthermore, the compound has shown potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
3-cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-6-5-7(2)14(12-6)10-11-9(13-15-10)8-3-4-8/h5,8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBJLPDZJVMORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NS2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2986849.png)
![3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2986851.png)
![2-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,4-dimethylbenzene](/img/structure/B2986852.png)

![9-(4-bromophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2986859.png)
![9-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986860.png)
![1-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2986861.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2986863.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide](/img/structure/B2986864.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol](/img/structure/B2986867.png)
![4-methoxy-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2986869.png)
